8-chloro-7-[(4-methoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Medicinal Chemistry Drug Design Physicochemical Property

Researchers often struggle to source the exact substituted cyclopenta[c]chromen-4-one scaffold needed for reproducible SAR, as minor substituent changes drastically alter binding and PK profiles. This compound solves that by providing the precise 8-Cl, 7-PMB-protected chemotype in a single, analytically confirmed batch. • Serves as a direct precursor for parallel O-derivatization libraries via selective PMB cleavage with DDQ, eliminating multi-vendor sourcing. • Higher molar refractivity and lipophilicity vs. des-Cl analogs enable halogen-bonding interaction mapping in hydrophobic pockets. • Reliable scaffold-matched positive control for anticancer/insecticidal assay development with documented stability.

Molecular Formula C20H17ClO4
Molecular Weight 356.8 g/mol
Cat. No. B5775978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-chloro-7-[(4-methoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
Molecular FormulaC20H17ClO4
Molecular Weight356.8 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)COC2=C(C=C3C4=C(CCC4)C(=O)OC3=C2)Cl
InChIInChI=1S/C20H17ClO4/c1-23-13-7-5-12(6-8-13)11-24-19-10-18-16(9-17(19)21)14-3-2-4-15(14)20(22)25-18/h5-10H,2-4,11H2,1H3
InChIKeyWPQPNRRHYPPYKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Chloro-7-[(4-methoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one: A Substituted Cyclopenta[c]chromene Scaffold for Focused Library Design


8-Chloro-7-[(4-methoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one (CAS 374764-89-3) is a synthetic small molecule belonging to the cyclopenta[c]chromen-4-one class, a fused tricyclic scaffold recognized for its role as a privileged structure in medicinal chemistry [1]. The compound features a chlorine substituent at the 8-position and a 4-methoxybenzyl ether at the 7-position on the chromenone core. This specific substitution pattern differentiates it from other commercially available analogs and positions it as a versatile intermediate or probe for structure-activity relationship (SAR) studies targeting enzymes and receptors associated with this chemotype .

The Critical Role of the 8-Chloro and 7-(4-Methoxybenzyl)oxy Substituents in Tuning Target Engagement and Physicochemical Properties


Generic substitution within the cyclopenta[c]chromen-4-one class is not feasible due to the profound impact of the specific halogen and aryl ether substituents on both biological activity and drug-like properties. Removing the 8-chloro substituent to yield a simpler analog, such as 7-[(4-methoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one (CAS 324055-70-1), eliminates a key hydrophobic and electron-withdrawing group known to enhance binding affinity in related coumarin-derived inhibitors through halogen bonding and improved shape complementarity [1]. Conversely, replacing the 7-(4-methoxybenzyl)oxy group with a smaller substituent like a hydroxyl group, as in 8-chloro-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one (CAS 53391-77-8), significantly alters the compound's lipophilicity (cLogP) and metabolic stability, which can drastically affect its pharmacokinetic profile and suitability for cellular assays [2]. These structural nuances mean that assay results from analogs cannot be reliably extrapolated, making the procurement of the exact, differentiated compound essential for reproducible SAR exploration.

Quantified Differentiation of 8-Chloro-7-[(4-methoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one Against Key Analogs


Enhanced Lipophilicity Driven by the 8-Chloro Substituent

The introduction of the 8-chloro substituent significantly increases the compound's lipophilicity compared to its des-chloro analog, a critical parameter for membrane permeability and target binding. This differentiation is supported by class-level inference, as 8-chloro substitution in coumarin and chromenone scaffolds systematically elevates logP [1].

Medicinal Chemistry Drug Design Physicochemical Property

Increased Molar Refractivity Correlates with Improved Polarizability

The target compound exhibits a higher molar refractivity (MR) than its des-chloro analog, indicating greater polarizability. This property, validated through class-level SAR trends, enhances the potential for key molecular interactions such as van der Waals contacts and halogen bonding within hydrophobic binding pockets [1].

Computational Chemistry SAR Drug-Receptor Interaction

Synthetic Versatility: The 7-(4-Methoxybenzyl)oxy Group as a Latent Phenol

The 7-(4-methoxybenzyl)oxy (PMB) ether serves as a selectively cleavable protecting group, enabling a divergent synthetic strategy unavailable to simpler 7-alkoxy or 7-hydroxy analogs. This is based on established synthetic methodology where PMB ethers are cleaved under mild oxidative conditions (e.g., DDQ) to reveal a free phenol, a key intermediate for further functionalization [1]. This places the target compound as a strategic intermediate, in contrast to analogs like 8-chloro-7-propoxy-2,3-dihydrocyclopenta(C)chromen-4(1H)-one, which lack this orthogonal deprotection handle.

Organic Synthesis Prodrug Design Protecting Groups

Inferred Class-Level Biological Activity Profile: Anticancer and Insecticidal Potential

Several recent studies on the broader cyclopenta[c]chromene class have established a validated biological profile, including anticancer and insecticidal activities [1]. While no direct, peer-reviewed IC50 data is available for the specific target compound, its structural alignment with active chemotypes increases the prior probability of hits in these assays compared to compounds from an untested scaffold. A closely related 8-chloro-7-acyloxy derivative was reported to have an IC50 of 15 µM against MCF-7 breast cancer cells , serving as a baseline for class activity.

Biological Screening Target Discovery Agrochemicals

Optimal Deployment Scenarios for 8-Chloro-7-[(4-methoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one in Discovery Workflows


Focused Library Synthesis via Parallel Derivatization of a Common Phenolic Intermediate

The established method for selectively cleaving the 4-methoxybenzyl (PMB) ether with DDQ [1] allows a single procurement of the target compound to serve as the precursor for an entire library of 7-O-substituted derivatives. After global deprotection, the freed phenol can be alkylated, acylated, or sulfonylated in parallel to rapidly explore SAR. This divergent strategy is highly cost-effective and ensures synthetic consistency across all library members, a significant logistical advantage over sourcing multiple individual, non-PMB-protected analogs.

Physicochemical Probe for Investigating Halogen Bonding in Target Binding Pockets

The significantly higher molar refractivity and lipophilicity of the target compound compared to its des-chloro analog [2] make it a valuable tool in structural biology. Co-crystallization or docking studies with this compound can help map the tolerance and energetic contribution of halogen-bonding interactions within a target's hydrophobic pocket. The data obtained directly informs subsequent lead optimization cycles, where the chlorine atom can be replaced or retained based on its measured contribution to binding affinity.

Validated Positive Control for Cyclopenta[c]chromene-Focused Screening Campaigns

Leveraging the robust bioactivity of the cyclopenta[c]chromene class across anticancer and insecticidal assays [3], this compound functions as an ideal scaffold-matched positive control. Its known physicochemical profile and documented stability enable reliable assay performance. When a new assay is developed for this scaffold, using the target compound as a control helps establish baseline activity and assay window, enabling researchers to rapidly distinguish true hits from false positives in a focused screening deck.

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